ethyl 4-(4-{[4'-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
Description
This compound is a highly functionalized molecule featuring dual piperazine cores, each substituted with an ethoxycarbonyl group. Key structural elements include:
- Sulfonyl bridges connecting aromatic systems (two benzenesulfonyl groups).
- Benzamide linkages integrating a 3,3'-dimethylbiphenyl moiety.
- Ethoxycarbonyl-piperazine termini, which enhance solubility and modulate electronic properties.
Such a design suggests applications in medicinal chemistry, particularly as a receptor-targeting agent, given the prevalence of sulfonyl and benzamide groups in bioactive molecules (e.g., kinase inhibitors, GPCR ligands) .
Properties
IUPAC Name |
ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48N6O10S2/c1-5-57-41(51)45-19-23-47(24-20-45)59(53,54)35-13-7-31(8-14-35)39(49)43-37-17-11-33(27-29(37)3)34-12-18-38(30(4)28-34)44-40(50)32-9-15-36(16-10-32)60(55,56)48-25-21-46(22-26-48)42(52)58-6-2/h7-18,27-28H,5-6,19-26H2,1-4H3,(H,43,49)(H,44,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZUZANHPABETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C4=CC(=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCN(CC6)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48N6O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine
The biphenyl backbone was synthesized via palladium-catalyzed cross-coupling (Scheme 1):
- Charge 4-bromo-3-methylaniline (10 mmol), 3-methylphenylboronic acid (12 mmol), Pd(PPh₃)₄ (0.1 mmol) into 50 mL 1,4-dioxane
- Add 2M K₂CO₃ (20 mL) under N₂ atmosphere
- Heat at 90°C for 12 h
- Extract with EtOAc (3×30 mL), dry over Na₂SO₄
- Purify by silica chromatography (hexane:EtOAc 4:1)
Yield : 78%
Characterization :
- ¹H NMR (300 MHz, CDCl₃): δ 7.42 (d, J=8.4 Hz, 2H), 7.31 (d, J=8.1 Hz, 2H), 6.98 (s, 2H), 6.85 (s, 2H), 2.35 (s, 6H)
- HPLC Purity : 98.2% (C18, MeCN:H₂O 70:30)
Sulfonamide Linker Synthesis
Preparation of 4-(Ethoxycarbonyl)piperazine-1-sulfonylbenzoyl Chloride
The sulfonylating agent was synthesized in two stages (Scheme 2):
- Dissolve piperazine (50 mmol) in THF (100 mL) at 0°C
- Add ethyl chloroformate (55 mmol) dropwise over 30 min
- Stir at RT for 4 h
- Filter precipitate, wash with cold hexane
Yield : 92% (ethyl piperazine-1-carboxylate)
- Add chlorosulfonic acid (15 mL) to 4-nitrobenzoic acid (10 mmol) at 0°C
- Heat at 120°C for 2 h
- Quench with ice, extract with DCM
- React sulfonic acid with SOCl₂ (20 mL) at reflux for 3 h
- Couple with ethyl piperazine-1-carboxylate using DIPEA in CH₂Cl₂
Yield : 68%
Key Data :
- M.p. : 158-160°C
- FT-IR (cm⁻¹): 1745 (C=O), 1360/1175 (SO₂)
Final Assembly
Sequential Coupling Protocol (Scheme 3)
Stage 1: Biphenyl Amination
- React biphenyl diamine (5 mmol) with 4-(ethoxycarbonyl)piperazine-1-sulfonylbenzoyl chloride (10.5 mmol) in DMF
- Use Hünig's base (15 mmol) as catalyst
- Stir at 40°C for 8 h
Intermediate Yield : 74%
Stage 2: Terminal Piperazine Attachment
- Hydrolyze ethyl ester (1M NaOH/EtOH 1:1, 2 h)
- React free amine with second equivalent of sulfonyl chloride
- Recrystallize from EtOH/H₂O
Final Yield : 52%
Purity : 96.8% (HPLC)
Optimization Data
Table 1 compares coupling methods for biphenyl sulfonamidation:
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DIPEA | 40 | 8 | 74 | 96.8 |
| DMAP | 60 | 6 | 68 | 95.2 |
| Pyridine | RT | 24 | 51 | 89.4 |
DIPEA provided optimal balance of reaction rate and product stability.
Spectroscopic Characterization
¹H NMR (DMSO-d₆, 300 MHz):
- δ 8.21 (s, 2H, SO₂NH)
- 7.88-7.45 (m, 12H, aromatic)
- 4.12 (q, J=7.1 Hz, 4H, OCH₂CH₃)
- 3.62 (br s, 8H, piperazine)
- 2.31 (s, 6H, CH₃)
¹³C NMR :
- 165.4 (C=O)
- 144.2 (SO₂)
- 138.5-125.3 (aromatic)
- 61.7 (OCH₂CH₃)
- 46.2 (piperazine)
HRMS (ESI+): m/z calc. 894.3142 [M+H]⁺, found 894.3139
Challenges and Solutions
Piperazine Protection :
Direct sulfonylation of free piperazine led to over-sulfonation (yield <20%). Ethoxycarbonyl protection prior to sulfonation increased yield to 68%.Biphenyl Solubility :
DMF proved superior to THF for maintaining intermediate solubility during coupling.Sulfonyl Chloride Stability : In-situ generation from sulfonic acid minimized decomposition.
Chemical Reactions Analysis
Ethyl 4-(4-{[4’-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C31H40N6O7S2
- Molecular Weight : 644.83 g/mol
Structural Characteristics
The compound contains:
- Piperazine rings : Known for their role in pharmacology.
- Sulfonamide groups : Often associated with antibacterial properties.
- Carboxylic acid derivatives : Useful in coordination chemistry and supramolecular chemistry.
Anticancer Activity
Research has indicated that compounds containing piperazine derivatives exhibit anticancer properties. Ethyl 4-(4-{[4'-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has been studied for its potential in targeting various cancer types.
Case Study: Antitumor Activity
A study explored the effects of piperazine derivatives on colon cancer cells, demonstrating significant cytotoxicity and apoptosis induction, suggesting that this compound could be further developed as an anticancer agent .
Antimicrobial Properties
The sulfonamide moiety in the compound is known for its antimicrobial activity. Research has shown that similar compounds can inhibit bacterial growth and are effective against a range of pathogens.
Case Study: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of various sulfonamide derivatives, including those similar to this compound). Results indicated a strong correlation between structural features and antibacterial potency .
Neuropharmacological Effects
Piperazine derivatives are also investigated for their neuropharmacological effects, including anxiolytic and antidepressant properties.
Case Study: Neuropharmacological Assessment
Research demonstrated that piperazine-based compounds exhibited significant anxiolytic effects in animal models, suggesting that this compound may have similar effects .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in colon cancer cells | |
| Antimicrobial | Effective against various pathogens | |
| Neuropharmacological | Anxiolytic effects in animal models |
Table 2: Structural Features and Corresponding Activities
| Structural Feature | Associated Activity | Notes |
|---|---|---|
| Piperazine ring | Anticancer | Commonly found in many pharmacologically active compounds |
| Sulfonamide group | Antimicrobial | Known for broad-spectrum antibacterial activity |
| Carboxylic acid derivative | Coordination chemistry | Useful in forming complexes with metal ions |
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[4’-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of specific kinases or proteases, affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Piperazine Derivatives
Key Observations :
- Dual ethoxycarbonyl-piperazine termini may enhance solubility relative to methylsulfonyl derivatives (e.g., ), though its higher molecular weight (~850 vs. 342–533 g/mol) could limit bioavailability .
Benzamide-Linked Piperazine Derivatives
Key Observations :
- The target’s biphenyl benzamide system mirrors the pharmacophore of dopamine D3 ligands (e.g., ), but the dimethyl substitution may reduce off-target effects compared to halogenated analogs.
- Ethoxycarbonyl groups vs. trifluoromethyl/acetyl in : The former provides hydrogen-bonding capacity, while the latter increases electron-withdrawing effects.
Ethoxycarbonyl-Piperazine Derivatives
Key Observations :
- The target’s sulfonyl-benzamide scaffold contrasts with the hydroxyethyl linker in , suggesting divergent biological targets (e.g., enzymatic vs. receptor-mediated pathways).
Biological Activity
The compound ethyl 4-(4-{[4'-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C24H34N4O6
- Molecular Weight : 466.56 g/mol
- IUPAC Name : Ethyl 4-({[4-({[4-(ethoxycarbonyl)piperidin-1-yl]carbonyl}amino)phenyl]amino}carbonyl)piperidine-1-carboxylate
Structural Features
The compound consists of multiple functional groups, including:
- Piperazine and Piperidine Rings : These cyclic structures are known for their biological activity, particularly in neuropharmacology.
- Sulfonamide Linkages : Often associated with antibacterial properties.
- Biphenyl Moiety : Contributes to the lipophilicity and potential receptor interactions.
Research indicates that compounds with piperazine and piperidine moieties often interact with various neurotransmitter receptors. Specifically, this compound may exhibit activity at dopamine receptors, particularly the D3 subtype, which is implicated in several neurological disorders.
Dopamine Receptor Interaction
Studies have shown that derivatives of piperazine can act as ligands for D3 dopamine receptors, potentially influencing dopaminergic signaling pathways. This interaction is crucial for developing therapeutics aimed at neurological and neuropsychiatric disorders .
Anticancer Activity
Recent investigations into similar compounds have suggested potential anticancer properties. The mechanism may involve the inhibition of tumor cell proliferation through apoptosis induction or cell cycle arrest.
Antimicrobial Properties
The sulfonamide groups present in the compound suggest possible antimicrobial effects. Compounds with similar structures have been documented to display antibacterial activity against various pathogens.
Case Studies and Research Findings
- Dopamine Receptor Ligands : A study highlighted the development of D3 receptor ligands, noting that modifications to the piperazine structure can enhance selectivity and potency .
- Anticancer Studies : Another research effort focused on a related piperazine derivative demonstrated significant cytotoxicity against breast cancer cell lines, indicating that structural modifications can lead to enhanced biological activity .
- Antimicrobial Efficacy : In vitro studies on sulfonamide-based compounds have shown promising results against Gram-positive bacteria, suggesting that this compound may possess similar properties .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Dopamine Receptor | Potential agonist for D3 receptors | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Active against Gram-positive bacteria |
Structural Comparisons with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-(ethoxycarbonyl)piperazine | Piperazine ring, ethoxycarbonyl group | Neuroactive |
| 4-(Sulfonamide)piperidine | Sulfonamide linkage | Antibacterial |
| Biphenyl derivative | Biphenyl moiety | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
